molecular formula C19H22N2O4 B5641519 2-(4-isopropyl-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

2-(4-isopropyl-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide

Cat. No. B5641519
M. Wt: 342.4 g/mol
InChI Key: ZOUMENSGLGXTHV-UHFFFAOYSA-N
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Description

The compound , "2-(4-isopropyl-3-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide," is a synthetic organic molecule that likely exhibits specific physicochemical and biological properties due to its structural components. Research on similar compounds often aims to explore their synthesis, molecular structure, potential applications, and reactivity.

Synthesis Analysis

Synthesis of structurally complex acetamides involves strategic functionalization of aromatic compounds and the formation of amide bonds. A study on the synthesis of related compounds, such as N-(4-hydroxyphenyl)acetamide, utilized palladium-based catalytic systems for the reductive carbonylation of nitrobenzene, achieving high selectivity under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). These methodologies may be adapted for the synthesis of the compound , highlighting the importance of catalyst choice and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized by spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For instance, studies on similar compounds, like 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, detailed their crystal structure and binding properties, providing insights into their molecular conformations and interactions (Jansukra et al., 2021).

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12(2)17-8-7-16(9-14(17)4)25-11-19(22)20-18-10-15(21(23)24)6-5-13(18)3/h5-10,12H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUMENSGLGXTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=CC(=C(C=C2)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-5-nitrophenyl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide

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